molecular formula C13H19NO · HCl B1158700 3-Ethylethcathinone (hydrochloride)

3-Ethylethcathinone (hydrochloride)

Cat. No. B1158700
M. Wt: 241.8
InChI Key: MLGXJAFYPGFRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substituted cathinones, like ethcathinone, are psychoactive compounds commonly used as recreational drugs. Some have amphetamine-like effects. 3-Ethylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological and toxicological properties have not been evaluated. This product is intended for forensic applications.

Scientific Research Applications

Spectroscopic and Structural Characterization

  • Spectroscopic Characterization of Cathinone Derivatives : Research on cathinone derivatives, including 3-Ethylethcathinone, involves their comprehensive chemical characterization. Techniques like NMR spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography are utilized. These methodologies are crucial for the identification and purity assessment of these compounds in scientific and forensic contexts (Kuś et al., 2016).

  • Crystal Structures and Polymorphism : Ethylone, a similar synthetic cathinone, exhibits polymorphism, presenting as distinct structural forms. The identification of these forms is facilitated by techniques such as FTIR, FT‐Raman, powder XRD, GC‐MS, ESI‐MS/MS, and NMR. Understanding these polymorphic forms is essential for forensic analysis and drug characterization (Maheux et al., 2015).

Analytical Techniques in Drug Monitoring

  • Micro-Solid-Phase Extraction for Drug Monitoring : A study developed a micro-solid-phase extraction technique using molecularly imprinted polymers for assessing various cathinones, including analogs of 3-Ethylethcathinone, in urine. This advancement in analytical techniques aids in drug monitoring and forensic analysis (Sánchez-González et al., 2018).

  • Study of Potential Intake Biomarkers in Poisoning Cases : Research on synthetic cathinones, such as 3-CMC, a similar compound to 3-Ethylethcathinone, focuses on identifying potential intake biomarkers in poisoning cases. This research is crucial for determining the toxicity and causative agents in forensic investigations (Romańczuk et al., 2023).

  • Toxicokinetic Studies : Toxicokinetic studies on synthetic cathinones, including compounds structurally similar to 3-Ethylethcathinone, are essential to understand their metabolism, detection in biological samples, and risk assessment (Wagmann et al., 2019).

Metabolism and Pharmacokinetics

  • Pharmacokinetic Profiles and Pharmacodynamic Effects : Studies on the metabolism of synthetic cathinones in animals, such as rats, provide insights into their pharmacokinetics and pharmacodynamics. This research is vital for understanding how these substances interact with the body and their potential effects (Elmore et al., 2017).

  • Identification of Phase II Metabolites : Research has been conducted to identify new phase II metabolites of designer drugs like methylone, a compound similar to 3-Ethylethcathinone, in biological samples. This identification is crucial for drug testing and forensic investigations (Žídková et al., 2018).

  • Quantitative Bioanalysis of Cathinone Analogues : A study developed an LC-MS/MS method for analyzing cathinone analogues in biological samples. This method is important for the quantitative bioanalysis of cathinones in forensic and clinical contexts (Mercolini et al., 2016).

properties

Product Name

3-Ethylethcathinone (hydrochloride)

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H

InChI Key

MLGXJAFYPGFRER-UHFFFAOYSA-N

SMILES

O=C(C(C)NCC)C1=CC(CC)=CC=C1.Cl

synonyms

3-EEC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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